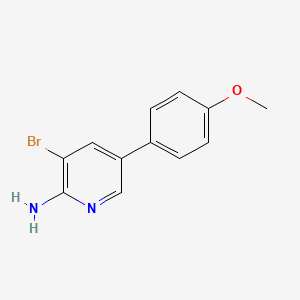
N,N-Dibenzyloxycarbonyl Serotonin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibenzyloxycarbonyl Serotonin is a derivative of serotonin, a crucial neurotransmitter in the human body. This compound is characterized by the addition of two benzyloxycarbonyl groups to the nitrogen atoms of serotonin. The modification enhances its stability and alters its chemical properties, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyloxycarbonyl Serotonin typically involves the protection of the amino groups of serotonin with benzyloxycarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the compound is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: N,N-Dibenzyloxycarbonyl Serotonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the benzyloxycarbonyl groups, reverting the compound to serotonin.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Serotonin and partially deprotected intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N,N-Dibenzyloxycarbonyl Serotonin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with serotonin receptors and transporters.
Medicine: Investigated for potential therapeutic applications in neuropsychiatric disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of N,N-Dibenzyloxycarbonyl Serotonin involves its interaction with serotonin receptors and transporters. The compound binds to these molecular targets, modulating their activity and influencing serotonin signaling pathways. This modulation can affect various physiological processes, including mood regulation, appetite, and sleep.
相似化合物的比较
Serotonin: The parent compound, a key neurotransmitter.
N-Acetylserotonin: A derivative involved in the synthesis of melatonin.
5-Hydroxytryptophan: A precursor to serotonin.
Uniqueness: N,N-Dibenzyloxycarbonyl Serotonin is unique due to its enhanced stability and altered chemical properties compared to serotonin. The addition of benzyloxycarbonyl groups provides protection against enzymatic degradation, making it a valuable tool in research and industrial applications.
属性
IUPAC Name |
benzyl 5-hydroxy-3-[2-(phenylmethoxycarbonylamino)ethyl]indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-22-11-12-24-23(15-22)21(13-14-27-25(30)32-17-19-7-3-1-4-8-19)16-28(24)26(31)33-18-20-9-5-2-6-10-20/h1-12,15-16,29H,13-14,17-18H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEYQWVWNXYZSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CN(C3=C2C=C(C=C3)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
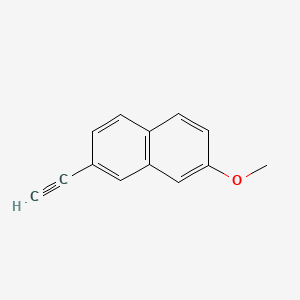
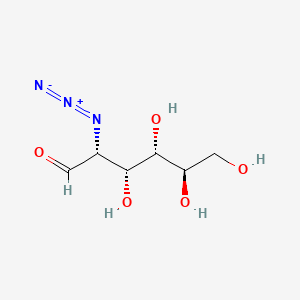
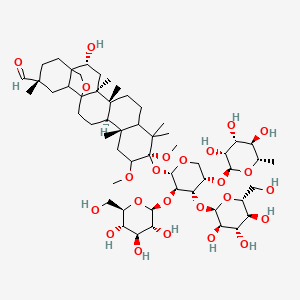
![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)

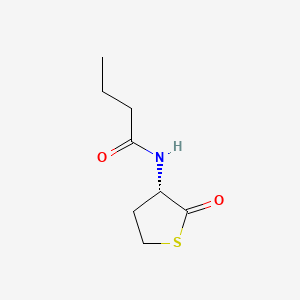

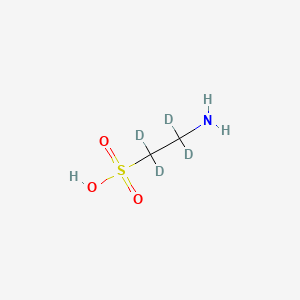
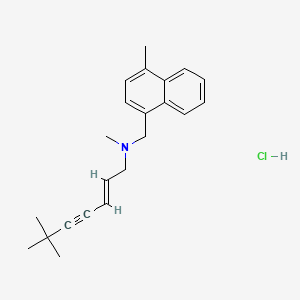
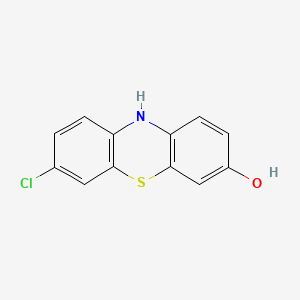
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
